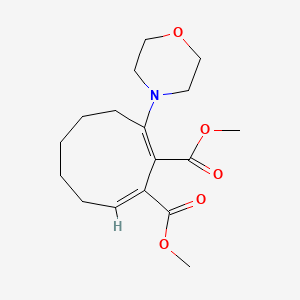
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate is a complex organic compound featuring a morpholine ring, which is a six-membered heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, which can be used to construct the cyclononadiene core . The reaction conditions often include the use of activated alkenes or alkynes as dipolarophiles, with the addition of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain kinases involved in cell cycle regulation and cytokinesis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with similar structural features but different chemical properties.
CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester: Another compound with a morpholine ring, known for its anti-inflammatory properties.
Uniqueness
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. Its combination of a morpholine ring with a cyclononadiene core makes it a versatile compound for various applications.
Properties
CAS No. |
93992-66-6 |
|---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
dimethyl (1E,2Z)-3-morpholin-4-ylcyclonona-2,9-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H25NO5/c1-21-16(19)13-7-5-3-4-6-8-14(15(13)17(20)22-2)18-9-11-23-12-10-18/h7H,3-6,8-12H2,1-2H3/b13-7+,15-14- |
InChI Key |
BRYAUEIWKBLXLF-WMJAJJCRSA-N |
Isomeric SMILES |
COC(=O)/C/1=C/CCCCC/C(=C1/C(=O)OC)/N2CCOCC2 |
Canonical SMILES |
COC(=O)C1=CCCCCCC(=C1C(=O)OC)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


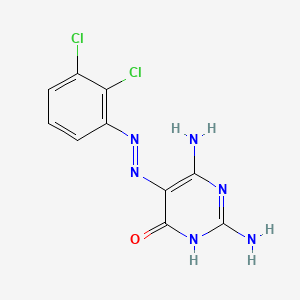
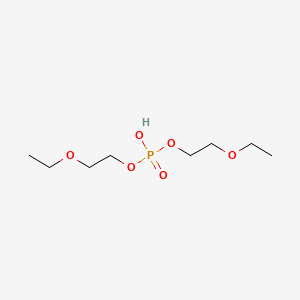
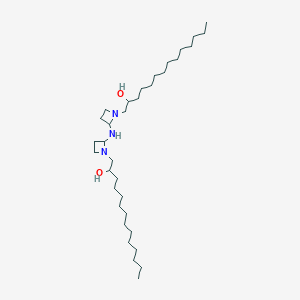

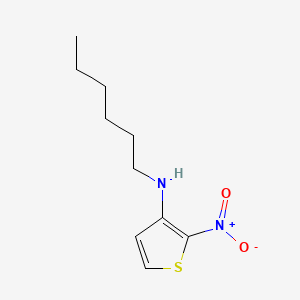



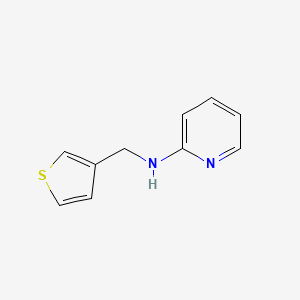


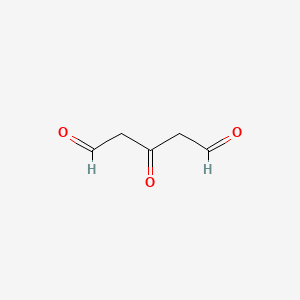
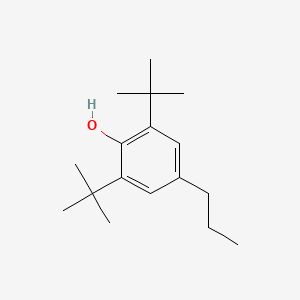
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
